![molecular formula C19H37N3O6 B15073511 (2S)-1-[3-[2-[3-[[(5S)-5-amino-5-carboxypentyl]amino]propoxy]ethoxy]propyl]pyrrolidine-2-carboxylic acid](/img/structure/B15073511.png)
(2S)-1-[3-[2-[3-[[(5S)-5-amino-5-carboxypentyl]amino]propoxy]ethoxy]propyl]pyrrolidine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Efpeglenatide is a long-acting glucagon-like peptide-1 receptor agonist developed to improve glycemic control in individuals with type 2 diabetes. It is also being investigated for its potential to reduce body weight and cardiovascular risks in patients with obesity or overweight with comorbidities .
Méthodes De Préparation
Efpeglenatide is synthesized by modifying a single amino acid in the exendin analog and coupling it to a fragment crystallizable (Fc) fragment of the human immunoglobulin G molecule. This modification allows for slow clearance and permits once-weekly dosing . The industrial production methods involve recombinant DNA technology and protein engineering to achieve the desired modifications and conjugation .
Analyse Des Réactions Chimiques
Efpeglenatide undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the methionine residues in the peptide chain.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Substitution reactions can occur at the amino acid side chains, particularly at lysine residues. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol.
Applications De Recherche Scientifique
Efpeglenatide has several scientific research applications:
Chemistry: It is used as a model compound to study peptide modifications and conjugation techniques.
Biology: Researchers use efpeglenatide to study the effects of glucagon-like peptide-1 receptor agonists on cellular signaling pathways.
Medicine: Efpeglenatide is being investigated for its potential to improve glycemic control, reduce body weight, and lower cardiovascular risks in patients with type 2 diabetes and obesity
Mécanisme D'action
Efpeglenatide exerts its effects by binding to the glucagon-like peptide-1 receptor, which is a G protein-coupled receptor. This binding activates adenylyl cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. The elevated cAMP levels enhance insulin secretion from pancreatic beta cells, inhibit glucagon release, and slow gastric emptying. These actions collectively improve glycemic control and promote weight loss .
Comparaison Avec Des Composés Similaires
Efpeglenatide is compared with other glucagon-like peptide-1 receptor agonists such as liraglutide, semaglutide, and dulaglutide. While all these compounds share a similar mechanism of action, efpeglenatide is unique due to its longer half-life, allowing for once-weekly dosing. Additionally, efpeglenatide has shown superior efficacy in reducing body weight and improving glycemic control compared to some of its counterparts .
Propriétés
Formule moléculaire |
C19H37N3O6 |
|---|---|
Poids moléculaire |
403.5 g/mol |
Nom IUPAC |
(2S)-1-[3-[2-[3-[[(5S)-5-amino-5-carboxypentyl]amino]propoxy]ethoxy]propyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C19H37N3O6/c20-16(18(23)24)6-1-2-8-21-9-4-12-27-14-15-28-13-5-11-22-10-3-7-17(22)19(25)26/h16-17,21H,1-15,20H2,(H,23,24)(H,25,26)/t16-,17-/m0/s1 |
Clé InChI |
OJQLGILETRTDGQ-IRXDYDNUSA-N |
SMILES isomérique |
C1C[C@H](N(C1)CCCOCCOCCCNCCCC[C@@H](C(=O)O)N)C(=O)O |
SMILES canonique |
C1CC(N(C1)CCCOCCOCCCNCCCCC(C(=O)O)N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



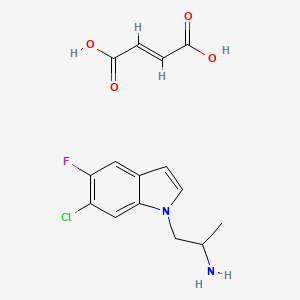
![1-methyl-4,4-bis[(9Z,12Z)-octadeca-9,12-dienoxy]piperidine](/img/structure/B15073434.png)
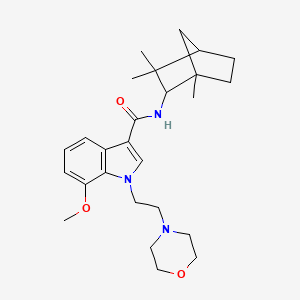
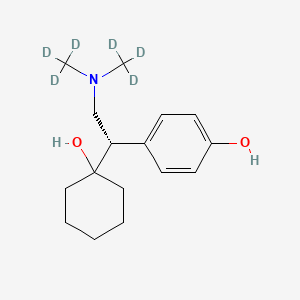
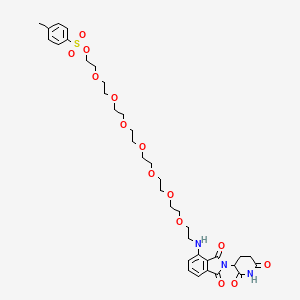
![3-[[3,5-Bis(trifluoromethyl)phenyl]methoxy]-2-phenylpiperidine;hydrochloride](/img/structure/B15073465.png)
![8-[2-[4-(dimethylamino)butanoyloxy]ethyl-[(9Z,12Z)-octadeca-9,12-dienyl]amino]octyl 2-hexyldecanoate](/img/structure/B15073471.png)
![4-nitro-N-[(Z)-(2,3,4-trihydroxyphenyl)methylideneamino]benzamide](/img/structure/B15073473.png)
![[4-amino-2-[[(2R)-2-bicyclo[2.2.1]heptanyl]amino]-1,3-thiazol-5-yl]-(2-nitrophenyl)methanone](/img/structure/B15073475.png)
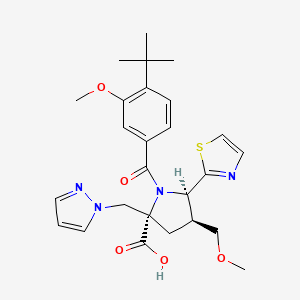
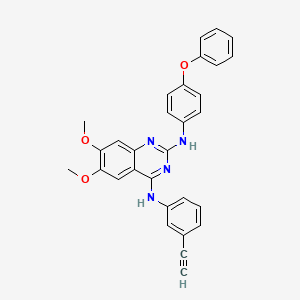
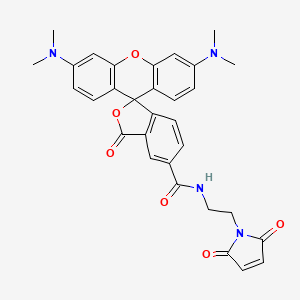
![5-[(4-Chlorophenyl)methylsulfanyl]-2-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)-1,2,4-triazol-3-amine](/img/structure/B15073496.png)
